molecular formula C22H24N2O4S B2494661 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 898416-71-2

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide

Cat. No.: B2494661
CAS No.: 898416-71-2
M. Wt: 412.5
InChI Key: DVIDNCMVJBLZCH-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide is a complex organic compound. Its structure consists of a dihydroisoquinoline moiety, a furan ring, and a methoxybenzenesulfonamide group, positioning it as a molecule of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically begins with the formation of the 3,4-dihydroisoquinoline core. This can be achieved through Pictet-Spengler condensation of an appropriate benzaldehyde with an amino acid derivative. The dihydroisoquinoline intermediate is then functionalized to incorporate the furan and sulfonamide groups. The final step involves the methoxylation of the benzene ring.

Industrial Production Methods

Large-scale production may involve optimizing each synthetic step to increase yields and purity. Continuous flow synthesis and the use of automated reactors can help streamline the process, ensuring that industrial needs are met efficiently.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The dihydroisoquinoline core can undergo oxidation, leading to the formation of isoquinoline derivatives.

  • Reduction: : Selective reduction can modify the furan ring or the nitro groups, if present.

  • Substitution: : Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various functional derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Conditions: : Typically involve strong acids or bases, depending on the desired substitution.

Major Products Formed

Oxidation of the dihydroisoquinoline core yields isoquinoline derivatives. Reduction reactions may produce amino-furan or amino-benzenesulfonamide derivatives. Substitution reactions can lead to a wide array of functionalized aromatic compounds.

Scientific Research Applications

Chemistry

  • As a Precursor: : It's used in the synthesis of other complex molecules and as an intermediate in organic synthesis.

Biology

  • Molecular Probes: : Utilized in the design of molecular probes due to its complex structure and reactive groups.

Medicine

  • Pharmacological Research: : Investigated for potential use in drug discovery, particularly in targeting specific receptors or enzymes.

Industry

  • Material Science: : Application in the creation of specialized materials, such as coatings or adhesives, that require precise molecular configurations.

Mechanism of Action

The exact mechanism depends on the application. In pharmacological research, it interacts with specific molecular targets, altering their function. The furan and isoquinoline moieties play a crucial role in binding to active sites or undergoing metabolic transformations. Pathways involved often include cytochrome P450 enzymes for metabolic modifications.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-4-methoxybenzenesulfonamide

  • N-(2-(4-methylisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide

Unique Aspects

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide is distinguished by the presence of both the furan ring and the methoxybenzenesulfonamide moiety, which confer unique chemical properties and reactivity patterns. The precise arrangement of these groups offers different binding affinities and reactivities compared to similar compounds.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-27-19-8-10-20(11-9-19)29(25,26)23-15-21(22-7-4-14-28-22)24-13-12-17-5-2-3-6-18(17)16-24/h2-11,14,21,23H,12-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIDNCMVJBLZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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